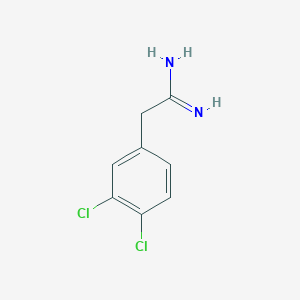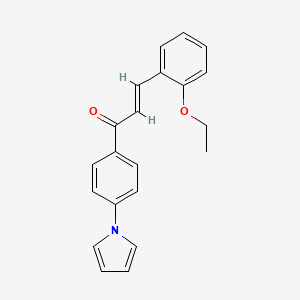![molecular formula C13H13NO2 B3037766 1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione CAS No. 5911-70-6](/img/structure/B3037766.png)
1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione
Overview
Description
1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione (THPIQD) is a heterocyclic compound that has been studied extensively for its potential applications in medicine and other scientific fields. It is a naturally occurring compound which has been isolated from various plant species and is believed to be involved in the regulation of various physiological processes. THPIQD has a wide range of potential applications due to its unique structure and properties.
Scientific Research Applications
1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione has been studied extensively for its potential applications in medicine and other scientific fields. It has been found to have anti-inflammatory, antioxidant, and anti-microbial properties. It has also been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of certain types of cancer cells. Additionally, it has been found to have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Mechanism of Action
Target of Action
The primary target of 1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione is the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is a protein that transports monoamines—particularly neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles .
Mode of Action
This compound acts as an inhibitor of VMAT2 . By inhibiting VMAT2, it prevents the transport of monoamine neurotransmitters into synaptic vesicles, thereby affecting the release of these neurotransmitters into the synaptic cleft .
Biochemical Pathways
The inhibition of VMAT2 disrupts the normal function of monoaminergic systems within the brain. This can affect several biochemical pathways, particularly those involving the neurotransmitters dopamine, norepinephrine, serotonin, and histamine . The downstream effects of this disruption can vary widely, depending on the specific neurotransmitter systems affected.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of VMAT2. This can lead to a decrease in the release of monoamine neurotransmitters, potentially affecting a variety of neurological processes .
Advantages and Limitations for Lab Experiments
The main advantage of using 1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione in lab experiments is that it is relatively easy to synthesize and can be obtained from various sources. Additionally, it has a wide range of potential applications, making it a useful compound to study. However, there are some limitations to using this compound in lab experiments. For example, it is not always easy to obtain pure samples of the compound, which can make it difficult to study its effects. Additionally, it is difficult to study the exact mechanism of action of the compound, as it is not yet fully understood.
Future Directions
There are a number of potential future directions for the study of 1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione. One potential direction is to further investigate its potential applications in medicine, such as its potential use as an anticancer agent. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential new uses for the compound. Additionally, further research could be conducted to improve the synthesis methods available for producing this compound, as well as to identify new sources of the compound. Finally, further research could be conducted to investigate the potential side effects of this compound and to identify any potential risks associated with its use.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may have potential inhibitory effects on the ergosterol biosynthesis pathway Ergosterol is a critical component of fungal cell membranes, and its biosynthesis involves several enzymes and biomolecules
Cellular Effects
Preliminary in vitro antifungal susceptibility tests have revealed only weak antimycotic effects of the compound
properties
IUPAC Name |
1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-10-7-12-11-4-2-1-3-9(11)5-6-14(12)13(16)8-10/h1-4,12H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBHHBGKEUWKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC(=O)CC2=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



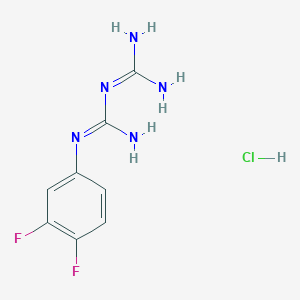
![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3037686.png)
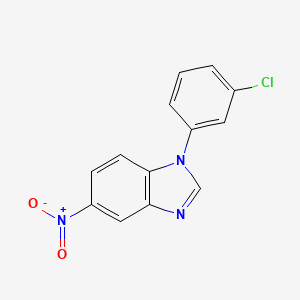
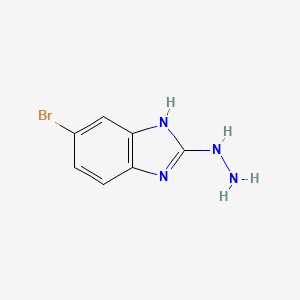


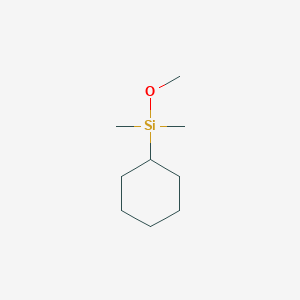

![Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B3037696.png)
![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3037697.png)
![N',N'-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3037698.png)

